N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(4-methylbenzyl)glycinamide
Overview
Description
This compound is a type of sulfonamide, which is an organic compound containing the functional group R-SO2-NR’R’‘, with R, R’, and R’’ being organic groups. Sulfonamides are often used as antibiotics, acting as competitive inhibitors of the enzyme dihydropteroate synthetase .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate amine (N~1~-(3-fluorophenyl)-N~2~-(4-methylbenzyl)glycinamide) with the corresponding sulfonyl chloride (4-bromophenylsulfonyl chloride). This would form a sulfonamide bond .Molecular Structure Analysis
The molecule contains a sulfonamide group attached to a 4-bromophenyl group and a N1-(3-fluorophenyl)-N~2~-(4-methylbenzyl)glycinamide group. The presence of these groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo a variety of reactions. For example, it could be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonyl chloride and amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonamide group, the bromophenyl group, and the fluorophenyl group would likely make the compound relatively polar and capable of forming hydrogen bonds .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(3-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrFN2O3S/c1-16-5-7-17(8-6-16)14-26(30(28,29)21-11-9-18(23)10-12-21)15-22(27)25-20-4-2-3-19(24)13-20/h2-13H,14-15H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYODHKTMIUPCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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